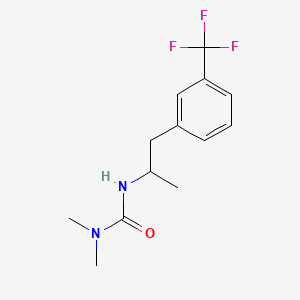
5alpha-Androstan-3alpha-ol-17-one-16,16-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Androstan-3alpha-ol-17-one-16,16-d2 is a deuterated steroid compound Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Androstan-3alpha-ol-17-one-16,16-d2 involves the incorporation of deuterium into the steroid framework. This can be achieved through various synthetic routes, including the use of deuterated reagents or catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities and ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5alpha-Androstan-3alpha-ol-17-one-16,16-d2 can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Reduction of the ketone group to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone group may yield a secondary alcohol.
Applications De Recherche Scientifique
5alpha-Androstan-3alpha-ol-17-one-16,16-d2 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroid metabolism and degradation.
Biology: Employed in studies of steroid hormone action and metabolism.
Medicine: Investigated for its potential therapeutic effects and as a tool for studying the pharmacokinetics of steroid drugs.
Industry: Used in the development of new materials and as a tracer in environmental studies.
Mécanisme D'action
The mechanism of action of 5alpha-Androstan-3alpha-ol-17-one-16,16-d2 involves its interaction with specific molecular targets, such as steroid receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to altered biological effects. The pathways involved may include modulation of gene expression and enzyme activity, depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
5alpha-Androstan-3alpha-ol-17-one-16,16-d2 can be compared with other similar compounds, such as:
5alpha-Androstan-3alpha-ol-17-one: The non-deuterated version of the compound.
5alpha-Androstan-3alpha-ol-17-one-16,16-d3: A trideuterated version with three deuterium atoms.
5alpha-Androstan-3alpha-ol-17-one-16,16-d4: A tetradeuterated version with four deuterium atoms.
The uniqueness of this compound lies in its specific deuterium labeling, which can provide distinct advantages in research applications, such as improved stability and altered metabolic pathways.
Propriétés
Formule moléculaire |
C19H30O2 |
|---|---|
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
(3R,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18-,19-/m0/s1/i6D2 |
Clé InChI |
QGXBDMJGAMFCBF-SNPKRAFTSA-N |
SMILES isomérique |
[2H]C1(C[C@H]2[C@@H]3CC[C@H]4C[C@@H](CC[C@@]4([C@H]3CC[C@@]2(C1=O)C)C)O)[2H] |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13406079.png)
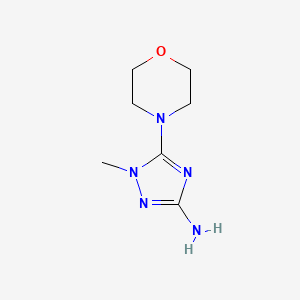
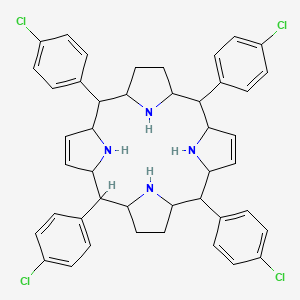
![2-[(1,2,3,6,7,8-Hexahydro-4-pyrenyl)carbonyl]benzoic Acid](/img/structure/B13406093.png)


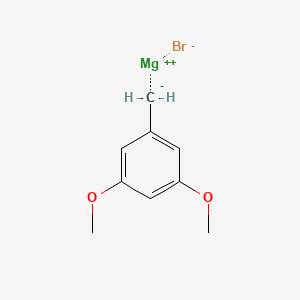

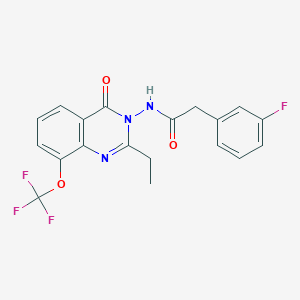
![Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-](/img/structure/B13406122.png)
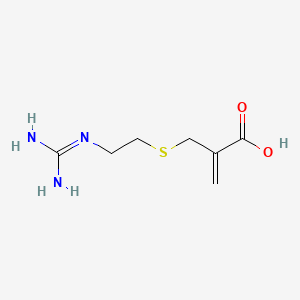
![calcium;(E,1R,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-1,3,5-trihydroxyhept-6-en-1-olate](/img/structure/B13406129.png)
![[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B13406137.png)
